4-Hydroxy propofol sulfate sodium salt
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Overview
Description
4-Hydroxy propofol sulfate sodium salt is a biochemical compound with the molecular formula C12H17O5S•Na. It is a derivative of propofol, a widely used anesthetic agent. This compound is primarily utilized in scientific research, particularly in the fields of pharmacology and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy propofol sulfate sodium salt typically involves the sulfonation of 4-hydroxy propofolThe reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy propofol sulfate sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
4-Hydroxy propofol sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of propofol derivatives.
Biology: Employed in studies investigating the metabolic pathways and biotransformation of propofol.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of propofol in the body.
Industry: Applied in the development of novel drug formulations and delivery systems
Mechanism of Action
The mechanism of action of 4-Hydroxy propofol sulfate sodium salt involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a positive modulator of the inhibitory function of GABA through GABA-A receptors. This modulation enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The compound also affects receptor desensitization and deactivation, contributing to its anesthetic properties .
Comparison with Similar Compounds
Propofol: The parent compound, widely used as an anesthetic agent.
Etomidate: Another intravenous anesthetic with similar GABA-A receptor modulation.
Thiopental: A barbiturate anesthetic with a different mechanism of action but similar clinical use
Uniqueness: 4-Hydroxy propofol sulfate sodium salt is unique due to its sulfate group, which enhances its solubility and stability compared to propofol. This modification allows for more precise control in research applications and potentially improved pharmacokinetic properties .
Properties
Molecular Formula |
C12H17NaO5S |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
sodium;[4-hydroxy-3,5-di(propan-2-yl)phenyl] sulfate |
InChI |
InChI=1S/C12H18O5S.Na/c1-7(2)10-5-9(17-18(14,15)16)6-11(8(3)4)12(10)13;/h5-8,13H,1-4H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
AMSPPGSFPRTITC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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